molecular formula C72H132O16 B12641673 Sucrose pentalaurate CAS No. 94139-21-6

Sucrose pentalaurate

Cat. No.: B12641673
CAS No.: 94139-21-6
M. Wt: 1253.8 g/mol
InChI Key: HKUQYGCLGSOOKR-ASBBTYHDSA-N
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Description

Sucrose pentalaurate (CAS: 94139-16-9) is a sucrose ester derivative in which five hydroxyl groups of the sucrose molecule are esterified with lauric acid (C12:0 saturated fatty acid) . This compound belongs to the class of sugar fatty acid esters, widely used in pharmaceuticals, cosmetics, and food industries due to their emulsifying, stabilizing, and conditioning properties. Its molecular structure combines the hydrophilic sucrose core with hydrophobic laurate chains, enabling applications in sustained-release drug formulations and cosmetic products .

Properties

CAS No.

94139-21-6

Molecular Formula

C72H132O16

Molecular Weight

1253.8 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-[(2R,3R,4S,5S,6R)-3-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(dodecanoyloxymethyl)oxolan-2-yl]methyl dodecanoate

InChI

InChI=1S/C72H132O16/c1-6-11-16-21-26-31-36-41-46-51-61(74)81-57-60-68(84-63(76)53-48-43-38-33-28-23-18-13-8-3)70(86-65(78)55-50-45-40-35-30-25-20-15-10-5)72(87-60,58-82-62(75)52-47-42-37-32-27-22-17-12-7-2)88-71-69(67(80)66(79)59(56-73)83-71)85-64(77)54-49-44-39-34-29-24-19-14-9-4/h59-60,66-71,73,79-80H,6-58H2,1-5H3/t59-,60-,66-,67+,68-,69-,70+,71-,72+/m1/s1

InChI Key

HKUQYGCLGSOOKR-ASBBTYHDSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose pentalaurate can be synthesized through esterification or transesterification processes. In the esterification process, sucrose reacts with lauric acid in the presence of an acid catalyst. The reaction typically requires high temperatures and reduced pressure to drive the reaction to completion and to remove water formed during the reaction .

Industrial Production Methods: Industrial production of this compound often involves a two-stage process. First, lauric acid is converted into methyl laurate via esterification. This is followed by the transesterification of methyl laurate with sucrose to produce this compound. The use of catalysts such as Amberlyst 15 can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: Sucrose pentalaurate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield sucrose and lauric acid.

    Oxidation: Strong oxidizing agents can oxidize the lauric acid moiety, leading to the formation of shorter-chain fatty acids or other oxidation products.

    Reduction: Reducing agents can reduce any unsaturated bonds present in the lauric acid moiety.

Major Products Formed: The primary products formed from these reactions include sucrose, lauric acid, and various oxidation or reduction products depending on the specific reagents and conditions used .

Scientific Research Applications

Sucrose pentalaurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sucrose pentalaurate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, thereby stabilizing emulsions. At the molecular level, this compound interacts with lipid bilayers, enhancing the permeability and solubility of various compounds .

Comparison with Similar Compounds

Sucrose pentalaurate is part of a broader family of sucrose fatty acid esters, differing in chain length, saturation, and esterification degree. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Fatty Acid Chain Saturation Molecular Characteristics Key Applications
This compound C12:0 Saturated Five laurate esters; moderate hydrophobicity Pharmaceuticals, hair conditioners
Sucrose pentastearate C18:0 Saturated Five stearate esters; high melting point Cosmetics (emollients)
Sucrose pentaoleate C18:1 Unsaturated Five oleate esters; liquid at room temperature Lubricants, food additives
Sucrose palmitate C16:0 Saturated Mixed esterification (mono- to polyesters) Emulsifiers, coatings

Key Observations :

  • Chain Length : Shorter chains (e.g., C12 in pentalaurate) enhance solubility in polar solvents compared to longer-chain esters like pentastearate (C18:0), which exhibit higher rigidity and melting points .
  • Saturation : Unsaturated esters (e.g., pentaoleate) remain liquid at lower temperatures, making them suitable for liquid formulations, whereas saturated esters like pentalaurate provide stability in semi-solid matrices .
Functional Performance in Research Studies

A comparative study on hair conditioning efficacy () evaluated sucrose esters at 0.5% concentration in dichloromethane:

Sample Ester Type Wet Combing Force Reduction (%) Dry Combing Force Reduction (%)
A This compound 35 28
B Sucrose pentatallowate 28 22
C Sucrose pentastearate 30 25

Findings :

  • This compound (Sample A) outperformed longer-chain esters (e.g., pentastearate) in both wet and dry hair conditioning, likely due to its balanced hydrophobicity and molecular flexibility .

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